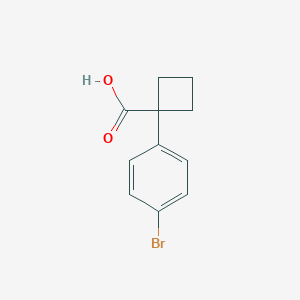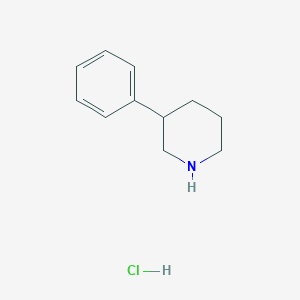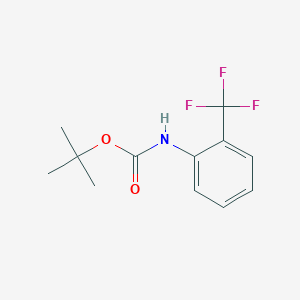![molecular formula C8H6N2O3 B176725 4-オキソ-1,4-ジヒドロピロロ[1,2-b]ピリダジン-3-カルボン酸 CAS No. 156335-30-7](/img/structure/B176725.png)
4-オキソ-1,4-ジヒドロピロロ[1,2-b]ピリダジン-3-カルボン酸
説明
“4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O3 . It is a derivative of pyridazine, which is a class of organic compounds containing a pyridazine ring, a six-member aromatic heterocycle, with two nitrogen atoms at positions 1 and 2 .
Synthesis Analysis
The synthesis of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” and its derivatives has been explored in several studies. For instance, one study prepared a few derivatives using N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series . Another study developed a method for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Molecular Structure Analysis
The molecular structure of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” can be represented by the InChI code: 1S/C9H8N2O3/c1-10-5-6 (9 (13)14)8 (12)7-3-2-4-11 (7)10/h2-5H,1H3, (H,13,14) . This indicates that the molecule contains 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” include a molecular weight of 192.17 .作用機序
The mechanism of action of 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the replication of certain viruses.
Biochemical and physiological effects:
Studies have shown that 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid can modulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation, inhibit tumor growth, and prevent viral replication. Additionally, it has been shown to have a low toxicity profile and minimal side effects, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid in lab experiments is its unique structure, which allows for the development of specific inhibitors and modulators. However, one limitation is the difficulty in synthesizing the compound, which can be time-consuming and costly.
将来の方向性
There are several future directions for research on 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid. One area of interest is the development of 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid-based drugs for the treatment of inflammation, cancer, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid and its potential applications in other areas of medicine. Finally, more efficient and cost-effective methods for synthesizing 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid need to be developed to facilitate its use in future research.
科学的研究の応用
生物活性
ピロロピラジンは、ピロール環とピラジン環を含む生物活性のある足場であり、幅広い生物活性を示すことが判明しています . これらの活性には、抗菌、抗炎症、抗ウイルス、抗真菌、抗酸化、抗腫瘍、およびキナーゼ阻害活性などがあります .
医薬品用途
ピロロピラジン足場を持つ化合物は、さまざまな医薬品用途で使用されています . それらは、生物活性分子の作成、有機材料、および天然物の作成に使用されます .
創薬研究
“4-オキソ-1,4-ジヒドロピロロ[1,2-b]ピリダジン-3-カルボン酸”を含むピロロピラジン構造は、創薬研究にとって魅力的な足場です . それは、ピロール環とピラジン環を含む窒素含有複素環式化合物です .
誘導体の合成
4-オキソ-1,4-ジヒドロピリジン-3-カルボン酸エステルの高い反応性により、2,4,6-トリアリール置換および1,2,5,6-テトラ置換ニコチン酸エステルに容易にアクセスできます . これにより、それはさまざまな誘導体の合成における貴重な化合物になります .
生物活性化合物の調製
シプロフロキサシン、レボフロキサシン、デラフロキサシン、エルビテグラビルなどのいくつかの生物活性化合物は、4-オキソ-1,4-ジヒドロピリジン-3-カルボン酸の断片を含んでいます . したがって、この化合物の誘導体の調製は、これらの薬の製造に関連しています<a aria-label="2: シプロフロキサシン、レボフロキサシン、デラフロキサシン、エルビテグラビルなどのいくつかの生物活性化合物は、4-オキソ-1,4-ジヒドロピリジン-3-カルボン酸の断片を含んでいます2" data-citationid="320b1199-da60-5457-09e1-22
特性
IUPAC Name |
4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(8(12)13)4-9-10-3-1-2-6(7)10/h1-4,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCADCLTCASMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

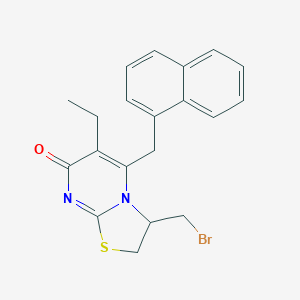
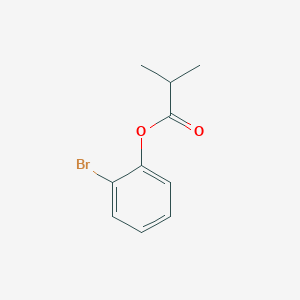
![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)
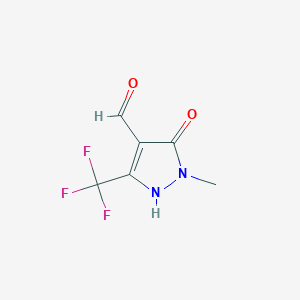
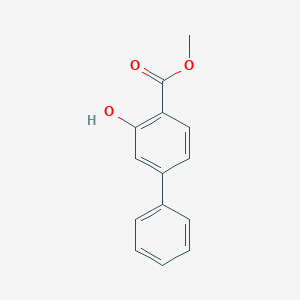
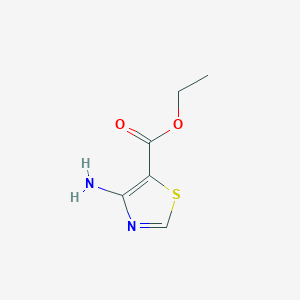
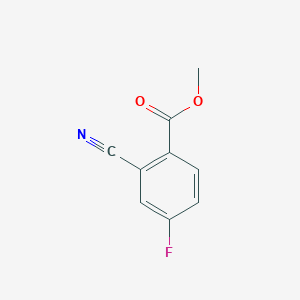
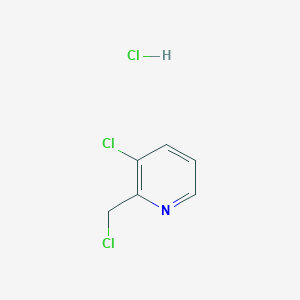
![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)


